molecular formula C7H10N2O2 B2786766 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol CAS No. 23372-17-0

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol

Cat. No.: B2786766
CAS No.: 23372-17-0
M. Wt: 154.169
InChI Key: CRBUPQRGYOXAPS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with hydroxymethyl and dimethyl groups. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-5,6-dimethylpyridazin-3-ol

    Reduction: this compound alcohol derivative

    Substitution: 4-(Halomethyl)-5,6-dimethylpyridazin-3-ol

Scientific Research Applications

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with target proteins, affecting their function. The dimethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol can be compared with other pyridazine derivatives such as:

  • 4-(Hydroxymethyl)-5,6-dimethylpyridazine
  • 4-(Methoxymethyl)-5,6-dimethylpyridazine
  • 4-(Chloromethyl)-5,6-dimethylpyridazine

Uniqueness

The presence of the hydroxymethyl group in this compound makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications. Additionally, the hydroxymethyl group can enhance the compound’s solubility in water, which is beneficial for biological studies.

Properties

IUPAC Name

5-(hydroxymethyl)-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-7(11)6(4)3-10/h10H,3H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBUPQRGYOXAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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